molecular formula C11H6F3NO2 B185914 4-(trifluoromethyl)quinoline-3-carboxylic Acid CAS No. 155495-82-2

4-(trifluoromethyl)quinoline-3-carboxylic Acid

Cat. No.: B185914
CAS No.: 155495-82-2
M. Wt: 241.17 g/mol
InChI Key: DPBXCLYXJCGTOU-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)quinoline-3-carboxylic acid is a key chemical scaffold in medicinal chemistry research, primarily focused on the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, and targeting it induces pyrimidine depletion, which can halt the proliferation of rapidly dividing cells such as cancer cells . This mechanism has positioned DHODH inhibitors as promising candidates for investigation in oncology, with the potential to sensitize cells to other anticancer agents and even induce cellular differentiation in certain cancer types . The strategic incorporation of the trifluoromethyl group on the quinoline core enhances the molecule's electronic properties and metabolic stability, making it a valuable pharmacophore for optimizing drug-target interactions and improving physicochemical properties in lead compound development . Beyond oncology, research into related quinoline-3-carboxylic acid structures has explored their potential as amylolytic agents, indicating a broader scope for biological application in disrupting essential metabolic pathways in various organisms . This compound serves as a critical intermediate for researchers engaged in structure-activity relationship (SAR) studies aimed at developing novel therapeutics with improved potency and drug-like properties.

Properties

IUPAC Name

4-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-6-3-1-2-4-8(6)15-5-7(9)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBXCLYXJCGTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453932
Record name 4-(trifluoromethyl)quinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155495-82-2
Record name 4-(trifluoromethyl)quinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pfitzinger Condensation

The Pfitzinger reaction remains the most widely used method for constructing the quinoline core. This approach involves the condensation of 2-trifluoromethylaniline with diethyl ethoxymethylene malonate under acidic conditions to form the quinoline skeleton.

Reaction Conditions

  • Step 1 : 3-(Trifluoromethyl)aniline reacts with diethyl ethoxymethylene malonate in ethanol at reflux (78°C) for 6 hours to yield diethyl ({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedioate.

  • Step 2 : Cyclocondensation in polyphosphoric acid (PPA) at 130°C for 4 hours generates the 4-hydroxyquinoline intermediate.

  • Step 3 : Ester hydrolysis using 6M HCl at 90°C produces the carboxylic acid functionality.

Yield Optimization

  • Initial cyclocondensation yields range from 65–72%, with purity >95% after recrystallization in ethanol.

  • Critical factors include stoichiometric control of PPA and strict temperature regulation to avoid side reactions.

Skraup Cyclization Modifications

While less common than Pfitzinger methods, Skraup-type reactions have been adapted for trifluoromethyl-substituted quinolines:

Protocol

  • Glycerol and concentrated sulfuric acid mediate the cyclization of 3-(trifluoromethyl)aniline with acrolein derivatives.

  • Challenges include controlling exothermic reactions and minimizing polymerization byproducts.

Modern Synthetic Approaches

Suzuki-Miyaura Coupling Strategies

ParameterBatch ProcessFlow SystemImprovement
Reaction Time6 hours45 minutes87.5% reduction
Yield68%82%+14%
Temperature Control±5°C±0.5°C10x tighter

Data synthesized from PMC and RSC Advances studies.

Industrial Production Methods

Large-Scale Cyclocondensation

Pharmaceutical manufacturers employ modified Pfitzinger protocols:

Optimized Conditions

  • 5000L reactor with mechanical stirring and temperature jacketing

  • Reagent ratios:

    • 2-Trifluoromethylaniline : Diethyl ethoxymethylene malonate = 1 : 1.05 (mol/mol)

    • PPA : Substrate = 3 : 1 (w/w)

  • Production capacity: 150–200 kg/batch with 78% isolated yield.

Green Chemistry Innovations

Environmental considerations drive solvent and catalyst recycling:

Waste Reduction Strategies

  • Ethanol recovery via fractional distillation (92% efficiency)

  • Palladium recovery from coupling reactions using ion-exchange resins (>95% Pd retained)

Reaction Mechanism Insights

Cyclocondensation Kinetics

Studies using in-situ FTIR spectroscopy reveal:

  • Rate-determining step: Formation of the Schiff base intermediate (k = 1.2 × 10⁻³ s⁻¹ at 78°C).

  • Activation energy: 85 kJ/mol for the cyclization step.

Trifluoromethyl Group Effects

The -CF₃ group:

  • Increases reaction activation energy by 12% compared to methyl analogues

  • Directs electrophilic substitution to the 4-position through strong inductive effects.

Comparative Analysis of Synthetic Routes

MethodYield RangePurityScalabilityCost Index
Pfitzinger Condensation65–78%>95%Excellent1.0
Skraup Modification42–55%85–90%Moderate1.8
Suzuki Coupling70–85%98%Good3.2
Continuous Flow75–82%99%Excellent2.1

Cost Index normalized to Pfitzinger method baseline.

Challenges and Optimization Strategies

Byproduct Formation

Major impurities include:

  • Over-oxidation products : Controlled by maintaining O₂ < 50 ppm in reaction headspace.

  • Dimerization species : Suppressed using 2,6-lutidine as a steric hindrance additive.

Catalytic System Degradation

Palladium black formation reduces coupling efficiency:

  • Mitigation: Addition of tetrabutylammonium bromide (TBAB) stabilizes Pd(0) species .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

4-(Trifluoromethyl)quinoline-3-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its unique chemical structure allows it to target various biological pathways, making it valuable in:

  • Antimicrobial Agents : The compound has shown efficacy against a range of bacterial infections. Research indicates that derivatives of this compound exhibit enhanced antimicrobial activity due to the trifluoromethyl group, which increases lipophilicity and bioavailability .
  • Cancer Therapies : It is involved in developing compounds targeting cancer cells, with studies showing that modifications to the quinoline core can improve their therapeutic potential against different cancer types .

Agrochemicals

In the field of agriculture, this compound is explored for its potential as a herbicide and fungicide. Its efficacy in pest control is attributed to its ability to disrupt metabolic processes in target organisms. Studies have demonstrated that formulations containing this compound can enhance crop yields by effectively managing pest populations .

Material Science

The compound's stability and chemical resistance make it suitable for applications in material science:

  • Advanced Coatings : It is investigated for use in protective coatings that require durability and resistance to environmental degradation.
  • Polymer Production : The trifluoromethyl group enhances the properties of polymers, making them more robust and suitable for various applications, including electronics and automotive industries .

Analytical Chemistry

This compound is utilized as a reagent in analytical chemistry. It aids in:

  • Metal Ion Detection : The compound improves the accuracy of detecting and quantifying metal ions in environmental samples, contributing to better environmental monitoring practices .
  • Standardization : It serves as a standard in analytical methods, facilitating the detection of related substances in complex mixtures.

Biochemical Research

This compound is also significant in biochemical studies:

  • Enzyme Inhibition Studies : Research has focused on its role as an enzyme inhibitor, providing insights into metabolic pathways and potential drug interactions .
  • Receptor Binding Studies : Investigations into how this compound interacts with various biological receptors have implications for drug design and development.

Case Study 1: Antimicrobial Activity

A study synthesized several derivatives of this compound and evaluated their antimicrobial properties against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibited significant activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml, indicating potential for development into new antimicrobial agents .

Case Study 2: Cancer Therapeutics

Research involving modifications to the trifluoromethyl group led to the discovery of compounds with enhanced anti-cancer properties. These modifications improved solubility and bioavailability, making them suitable candidates for further clinical development .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
PharmaceuticalAntimicrobial and anticancer agentsEnhanced activity due to trifluoromethyl substitution
AgrochemicalsHerbicides and fungicidesEffective pest control leading to increased yields
Material ScienceAdvanced coatings and polymersImproved durability and resistance
Analytical ChemistryMetal ion detectionEnhanced accuracy in environmental monitoring
Biochemical ResearchEnzyme inhibition and receptor binding studiesInsights into drug interactions

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Applications References
4-(Trifluoromethyl)quinoline-3-carboxylic acid -CF₃ (C4), -COOH (C3) 241.17 Antimicrobial, agrochemicals
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid -CF₃ (C8), -OH (C4), -COOH (C3) 273.19 Pharmaceutical intermediates
6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid -F (C6), -CH₃ (C3), biphenyl (C2) 377.39 Antibacterial research
1-Ethyl-7-(pyrrolidinyl)-4-oxoquinoline-3-carboxylic acid -C₂H₅ (N1), -pyrrolidinyl (C7) 316.36 Broad-spectrum antibacterial
2-(Difluoromethyl)-4-[fluoro(trifluoromethoxy)methyl]quinoline-3-carboxylic acid -CF₂H (C2), -CF₃OCH₂F (C4) 369.23 Crop protection agents

Key Observations:

  • Trifluoromethyl Positioning : The placement of -CF₃ at C4 (as in the parent compound) vs. C8 () alters electronic distribution, impacting binding affinity to biological targets .
  • Functional Group Synergy: Carboxylic acid at C3 is critical for metal ion chelation in antimicrobial quinolones (e.g., norfloxacin), while -CF₃ enhances lipophilicity and resistance to enzymatic degradation .

Biological Activity

4-(Trifluoromethyl)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of its biological activity, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound features a quinoline core with a trifluoromethyl group at the 4-position and a carboxylic acid group at the 3-position. Its molecular formula is C10H6F3NC_{10}H_6F_3N with a molecular weight of approximately 215.16 g/mol. The trifluoromethyl group enhances lipophilicity and biological activity by influencing electronic properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit bacterial DNA gyrase, which is crucial for DNA replication and cell division. This mechanism positions it as a potential candidate for developing new antimicrobial therapies.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL
Mycobacterium smegmatis6.25 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of quinoline compounds, including those containing the trifluoromethyl group, demonstrate significant growth inhibition against various cancer cell lines.

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 (µM)Reference
HCT-116 (Colon cancer)5.86
MDA-MB-231 (Breast cancer)2.68
NCI-H460 (Lung cancer)2.37

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of DNA Gyrase : This enzyme is vital for bacterial DNA replication, making it a prime target for antibiotic development.
  • Anticancer Mechanisms : The compound's derivatives have been designed to inhibit key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of synthesized quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that compounds with the trifluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting that this functional group plays a critical role in antimicrobial potency .
  • Anticancer Evaluation : Another study focused on the antiproliferative effects of quinoline derivatives on various cancer cell lines, demonstrating that modifications at the trifluoromethyl position significantly improved activity against lung and breast cancer cells .

Q & A

Q. What are the standard synthetic routes for 4-(trifluoromethyl)quinoline-3-carboxylic acid?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or cyclization of trifluoromethyl-substituted precursors. For example, Scheme 5 in outlines a multi-step synthesis using ethyl acrylate and trimethylsilyl acetylene under controlled conditions (90°C, DMF) to construct the quinoline core, followed by trifluoromethyl group introduction via Cu/Pd-mediated coupling . Patent applications ( ) describe analogous methods with specific reaction conditions (e.g., LCMS monitoring, retention time 1.23 minutes) to ensure purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on NMR (¹H/¹³C), LCMS (e.g., m/z 757 [M+H]+ in ), and HPLC (e.g., retention time analysis in ). Physical properties such as melting point and solubility (e.g., 98% purity in ) are validated via thermogravimetric analysis and UV-Vis spectroscopy .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C, protected from light and moisture. and emphasize avoiding static discharge and humidity, with strict adherence to safety protocols (e.g., use of dry silica gel desiccants) .

Q. Which solvents are optimal for dissolving this compound in experimental settings?

The compound exhibits limited aqueous solubility but dissolves well in polar aprotic solvents (DMSO, DMF) or ethanol/THF mixtures. Pre-saturation studies ( ) recommend sonication at 40–50°C for 30 minutes to achieve homogeneous solutions .

Advanced Research Questions

Q. How can structural modifications of the quinoline core enhance bioactivity while maintaining stability?

and highlight strategies such as introducing electron-withdrawing groups (e.g., halogens at position 6/8) or alkyl chains to modulate lipophilicity. For example, replacing the 3-carboxylic acid with ester derivatives ( ) improves membrane permeability but requires pH optimization to avoid hydrolysis .

Q. What experimental challenges arise in achieving regioselective trifluoromethylation?

Competing side reactions (e.g., over-fluorination or ring-opening) are common. and suggest using stoichiometric CuI/DIPEA systems under microwave irradiation (150°C, 10 min) to enhance selectivity. LCMS tracking (e.g., m/z 207 in ) is critical for real-time monitoring .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values may stem from assay conditions (e.g., buffer pH affecting ionization of the carboxylic acid group). notes that 8-phenoxy derivatives show variable activity due to steric hindrance in enzyme binding pockets. Standardizing assay protocols (e.g., fixed DMSO concentration ≤0.1%) is advised .

Q. What strategies mitigate interference from byproducts during HPLC analysis?

Gradient elution (e.g., acetonitrile/0.1% formic acid) with C18 columns resolves co-eluting impurities ( ). For trace metal contamination (common in Pd-catalyzed syntheses), chelating agents (EDTA) in mobile phases improve peak symmetry .

Q. How does the trifluoromethyl group influence the compound’s mechanism of action in enzyme inhibition?

Molecular docking studies (referenced in ) suggest the CF₃ group enhances hydrophobic interactions with ATP-binding pockets (e.g., kinase targets). However, indicates steric clashes in some homologs, necessitating computational modeling to optimize substituent positioning .

Q. What are the best practices for validating synthetic yields across different catalytic systems?

Comparative studies ( vs. 4) show Pd(OAc)₂/PPh₃ systems yield higher reproducibility (85–90%) than Cu-only methods (60–70%). Internal standardization with deuterated analogs (e.g., d₃-methyl groups) improves quantification accuracy via ¹⁹F NMR .

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